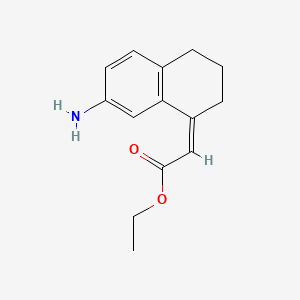![molecular formula C6H9N5O3 B13633425 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications and are used in various fields such as material and medicinal chemistry .
Preparation Methods
The synthesis of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid can be achieved through several methods. One common approach involves the reaction of glycine, potassium azide, and triethyl orthoformate in acetic acid at 80°C for 2 hours . This reaction results in the formation of the tetrazole ring through a cyclization process.
Chemical Reactions Analysis
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as tributylmethylammonium chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid involves its interaction with molecular targets and pathways. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more easily and exert its biological effects.
Comparison with Similar Compounds
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid can be compared with other tetrazole-containing compounds, such as:
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives: These compounds are synthesized through multicomponent reactions and have applications in medicinal chemistry.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: This compound is part of a family of nitrogen-rich energetic salts with applications in materials science.
The uniqueness of this compound lies in its specific structure and the presence of the tetrazole ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C6H9N5O3 |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-[[2-(tetrazol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C6H9N5O3/c1-4(6(13)14)8-5(12)2-11-3-7-9-10-11/h3-4H,2H2,1H3,(H,8,12)(H,13,14) |
InChI Key |
XHYOKIAVUYPKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


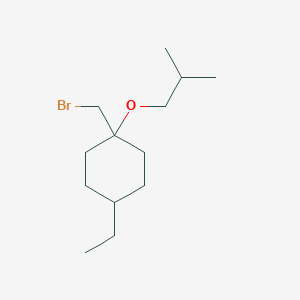
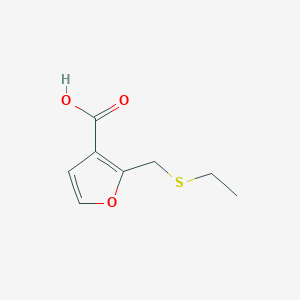
![10-(Pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13633357.png)

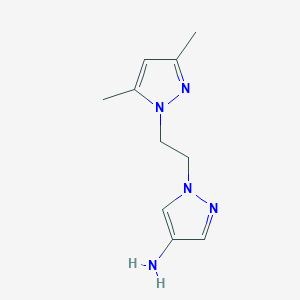
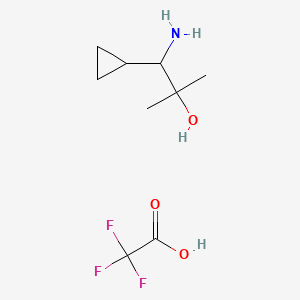
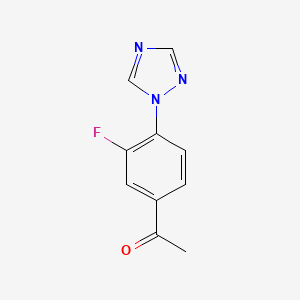
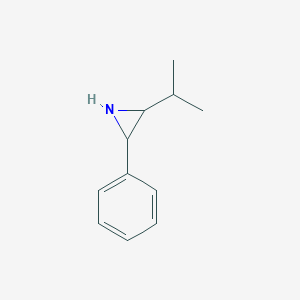

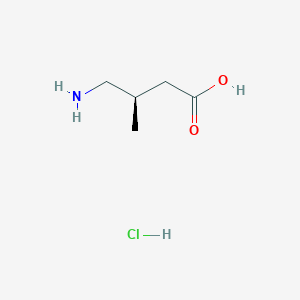

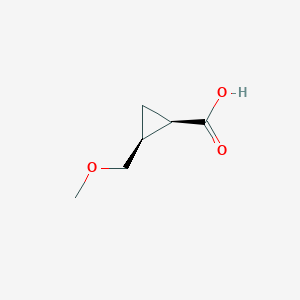
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13633420.png)
